molecular formula C10H15NOS B14387603 2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine CAS No. 89996-53-2

2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine

Cat. No.: B14387603
CAS No.: 89996-53-2
M. Wt: 197.30 g/mol
InChI Key: DRWOBZVQAGMPEC-UHFFFAOYSA-N
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Description

2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiazine ring, which is further substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine can be achieved through various synthetic routes. One common method involves the condensation of a suitable benzothiazine precursor with an ethoxy-containing reagent under controlled conditions. For instance, the reaction of a chloromethyloxadiazole with ethylenediamine can be a key step in the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. Techniques such as microwave irradiation, sonication, and solvent-free conditions are often employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the benzothiazine ring .

Scientific Research Applications

2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89996-53-2

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-ethoxy-5,6,7,8-tetrahydro-4H-3,1-benzothiazine

InChI

InChI=1S/C10H15NOS/c1-2-12-10-11-9-6-4-3-5-8(9)7-13-10/h2-7H2,1H3

InChI Key

DRWOBZVQAGMPEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(CCCC2)CS1

Origin of Product

United States

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